N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Catalog No.
S1796843
CAS No.
160369-83-5
M.F
C10H18N2O6
M. Wt
262.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-Amino-1-carboxypentyl)iminodiacetic acid

CAS Number

160369-83-5

Product Name

N-(5-Amino-1-carboxypentyl)iminodiacetic acid

IUPAC Name

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid

Molecular Formula

C10H18N2O6

Molecular Weight

262.26

InChI

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)

SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O

N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine or Lysine-NTA, is a bifunctional chelating agent. Its structure integrates a hexadentate NTA (nitrilotriacetic acid) headgroup for securely binding metal ions with a lysine backbone, which provides a terminal primary amine.[1][2] This amine serves as a versatile conjugation handle for covalently linking the chelator to biomolecules like peptides, proteins, or antibodies.[3] The primary procurement driver for this molecule is its utility in creating stable, metal-labeled bioconjugates for applications in diagnostics and therapy, particularly in the field of nuclear medicine.[1][4]

Selecting a chelator for bioconjugation is a performance-critical decision where substitution is rarely straightforward. While macrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are benchmarks for thermodynamic stability with certain radiometals like Lutetium-177, they often exhibit slow labeling kinetics with others, such as Gallium-68, requiring harsh heating conditions (80–100 °C) that can damage sensitive proteins.[5][6] N-(5-Amino-1-carboxypentyl)iminodiacetic acid, as an acyclic NTA-based chelator, is selected specifically for its ability to achieve rapid, high-yield radiolabeling at room temperature.[7][8] Substituting with DOTA or another common alternative like DTPA (diethylenetriaminepentaacetic acid) necessitates a complete re-optimization of the labeling protocol and can compromise the integrity of the biomolecule, making Lysine-NTA a strategic choice for developing heat-sensitive radiopharmaceuticals and kit-based formulations.[6][9]

Superior Radiolabeling Efficiency at Room Temperature Compared to DOTA

NTA-based chelators demonstrate significantly better performance in Gallium-68 (⁶⁸Ga) labeling under mild, process-friendly conditions compared to the widely used macrocycle DOTA. In a direct comparison at room temperature (25 °C) and a low chelator concentration (5 μM), the radiochemical yield (RCY) for a NOTA conjugate (a close analog of the Lysine-NTA headgroup) was 93 ± 2.0%.[5] Under the same conditions, the RCY for DOTA was only 21 ± 5.6%.[5] To achieve a comparable yield (>90%), DOTA requires heating to 90 °C, a condition that is often incompatible with heat-sensitive proteins and antibodies.[5][6]

Evidence DimensionRadiochemical Yield (RCY) of ⁶⁸Ga Labeling
Target Compound Data93 ± 2.0% (for NOTA, a close structural analog)
Comparator Or BaselineDOTA: 21 ± 5.6%
Quantified Difference>4x higher yield at room temperature
Conditions25 °C, pH 3.5, 5 μM chelator concentration, 10 min reaction time.

This enables the development of 'cold kit' radiopharmaceuticals and simplifies the labeling of heat-sensitive biomolecules, a significant process advantage.

Enhanced In Vivo Stability for Copper-64 Complexes vs. DOTA Conjugates

The in vivo stability of a radiometal complex is critical for minimizing off-target radiation dose and maximizing imaging contrast. For Copper-64 (⁶⁴Cu), a key PET imaging isotope, NOTA-based conjugates (structurally analogous to Lysine-NTA) demonstrate superior in vivo stability compared to DOTA conjugates. This is evidenced by significantly lower accumulation of radioactivity in the liver, which is a primary site for sequestering dissociated ⁶⁴Cu.[10][11][12] For example, a comparative PET imaging study of PSMA-targeting agents showed that the ⁶⁴Cu-NOTA derivative had markedly lower liver uptake than the ⁶⁴Cu-DOTA derivative, indicating less in vivo dissociation of the radiometal from the chelator.[12] In vitro serum stability assays further support this, with a ⁶⁴Cu-NOTA-antibody conjugate remaining 97.5% intact after 48 hours in human serum, outperforming many other chelators.[13]

Evidence DimensionIn Vivo Stability (indicated by liver uptake)
Target Compound DataLower liver uptake for ⁶⁴Cu-NOTA derivatives
Comparator Or BaselineHigher liver uptake for ⁶⁴Cu-DOTA derivatives
Quantified DifferenceQualitatively but consistently lower liver accumulation, indicating higher stability.
ConditionsIn vivo biodistribution and PET imaging studies in mouse models.

Higher in vivo stability leads to clearer imaging results with fewer off-target effects and a better safety profile, which is a crucial factor for clinical translation.

Higher Tumor Uptake in Preclinical Models for ⁶⁸Ga-NOTA vs ⁶⁸Ga-DOTA Conjugates

In a head-to-head preclinical comparison of PSMA-targeting radiotracers, the ⁶⁸Ga-labeled NOTA-conjugated molecule (⁶⁸Ga-2) demonstrated significantly higher tumor uptake than the corresponding DOTA-conjugated version (⁶⁸Ga-1).[14][15] At 1-hour post-injection in mice bearing PSMA-positive tumors, the uptake of the NOTA-based tracer was 42.2 ± 6.7 %ID/g (percent injected dose per gram of tissue).[14][15] This was significantly higher (P < 0.01) than the uptake of the DOTA-based tracer under the same conditions.[14][15] This superior tumor accumulation contributes directly to better imaging contrast and potentially higher therapeutic efficacy.

Evidence DimensionTumor Uptake (%ID/g) at 1h Post-Injection
Target Compound Data42.2 ± 6.7 %ID/g (for ⁶⁸Ga-NOTA conjugate)
Comparator Or BaselineSignificantly lower for ⁶⁸Ga-DOTA conjugate (exact value not stated but difference is P < 0.01)
Quantified DifferenceStatistically significant (P < 0.01) improvement in tumor targeting.
ConditionsBiodistribution study in SCID-NOD mice bearing PSMA+ PC3 PIP tumors.

Higher specific tumor uptake is a primary goal in developing imaging agents and targeted therapies, as it improves diagnostic sensitivity and therapeutic index.

Development of 'Cold Kit' Formulations for Gallium-68 PET Agents

The ability to achieve rapid and quantitative ⁶⁸Ga labeling at room temperature makes this compound an ideal precursor for creating user-friendly, kit-based radiopharmaceuticals.[7][9] This simplifies hospital pharmacy workflows by eliminating the need for heating blocks and reducing preparation time, which is a critical advantage when working with the short-lived ⁶⁸Ga isotope (t½ = 68 min).

Radiolabeling of Temperature-Sensitive Proteins and Antibodies

For biological targeting vectors such as monoclonal antibodies, antibody fragments, or specific proteins that are susceptible to denaturation or aggregation upon heating, this chelator is the right choice.[6] Its mild labeling conditions (room temperature, near-neutral pH) preserve the biological activity and structural integrity of the protein, ensuring that the final radiopharmaceutical retains its targeting capability.

Preclinical Development of Copper-64 Labeled Bioconjugates for PET Imaging

When developing novel peptide or antibody-based PET imaging agents using ⁶⁴Cu, the enhanced in vivo stability of the resulting metal complex is a key advantage.[12][13] Using Lysine-NTA can lead to lower off-target accumulation in the liver compared to DOTA-based systems, resulting in improved image quality and more accurate quantification of target engagement in preclinical models.

XLogP3

-5.3

Dates

Last modified: 08-15-2023

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